molecular formula C10H9BrFNO B7939917 4-(4-Bromo-3-fluoro-phenoxy)butanenitrile

4-(4-Bromo-3-fluoro-phenoxy)butanenitrile

Cat. No.: B7939917
M. Wt: 258.09 g/mol
InChI Key: CKNCCFKXBVIPHG-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-fluoro-phenoxy)butanenitrile is an organic compound with the molecular formula C10H8BrFNO It is a derivative of phenoxybutanenitrile, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-fluoro-phenoxy)butanenitrile typically involves a multi-step process. One common method starts with the bromination and fluorination of phenol to obtain 4-bromo-3-fluorophenol. This intermediate is then reacted with 4-chlorobutanenitrile in the presence of a base, such as potassium carbonate, to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-fluoro-phenoxy)butanenitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides or other derivatives.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

4-(4-Bromo-3-fluoro-phenoxy)butanenitrile has several applications in scientific research:

    Organic synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-fluoro-phenoxy)butanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular pathways involved can vary, but typically involve binding to the active site of the target protein and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-3-chloro-phenoxy)butanenitrile
  • 4-(4-Bromo-3-methyl-phenoxy)butanenitrile
  • 4-(4-Bromo-3-nitro-phenoxy)butanenitrile

Uniqueness

4-(4-Bromo-3-fluoro-phenoxy)butanenitrile is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of halogens can impart distinct electronic and steric properties, influencing its reactivity and potential applications. The fluorine atom, in particular, can enhance the compound’s stability and bioavailability, making it a valuable intermediate in drug development.

Properties

IUPAC Name

4-(4-bromo-3-fluorophenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNCCFKXBVIPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCC#N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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